
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CX-717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX-717 has shown promising results in preclinical studies, and its potential applications in the treatment of cognitive disorders have been widely investigated.
Mécanisme D'action
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals in the brain, and their activation is essential for learning and memory. By enhancing the activity of AMPA receptors, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide can improve synaptic plasticity and enhance cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. In addition, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the activity of the prefrontal cortex, which is a brain region that is involved in cognitive processes such as attention, working memory, and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide is its high potency and selectivity for AMPA receptors. This makes it a valuable tool for studying the role of AMPA receptors in cognitive function. However, one limitation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide is its short half-life, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing unwanted side effects. Another area of interest is the investigation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, the role of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide in enhancing cognitive function in healthy individuals and its potential applications in improving performance in academic and professional settings warrant further investigation.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide involves the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexylglycine ethyl ester. This intermediate is then reacted with phosgene to form N-cyclohexylglycine chloride, which is further reacted with sodium hydroxide to form N-cyclohexylglycine. Finally, N-cyclohexylglycine is reacted with 2-oxopyrrolidine to form N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential as a cognitive enhancer. Preclinical studies have shown that N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide can improve memory and learning in animal models. In addition, N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to enhance attention and alertness in healthy human subjects. These findings have led to further investigation of N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide as a potential treatment for cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(9-14-8-4-7-12(14)16)13-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSSKQTAYUIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
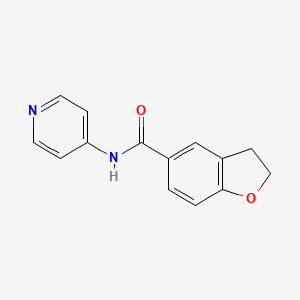
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
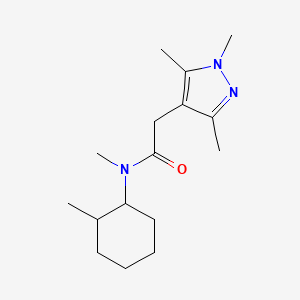
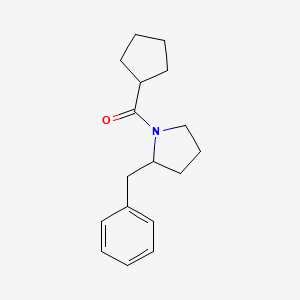

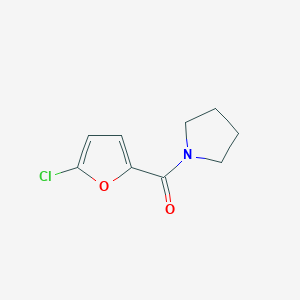
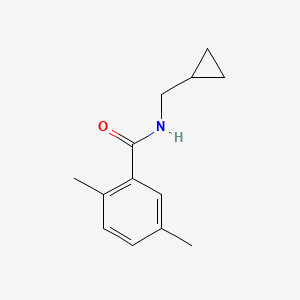

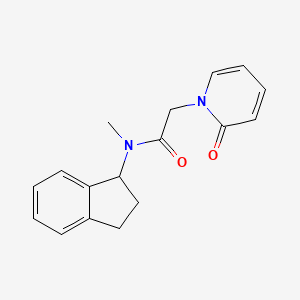
![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)


![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)